molecular formula C18H18F3N5O B2358573 2-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine CAS No. 2198430-60-1

2-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine

Cat. No. B2358573
CAS RN: 2198430-60-1
M. Wt: 377.371
InChI Key: DTKISFURXODDIJ-UHFFFAOYSA-N
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Description

This compound is a derivative of Pyrazolo[1,5-a]pyrazin-4-yl . It’s a complex organic molecule that contains several functional groups and rings, including a pyrazolo[1,5-a]pyrazine ring, a piperidine ring, and a pyridine ring .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . Starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives, different N-propargylated C-3 substituted pyrazoles were obtained. These derivatives were reacted with different amine derivatives using Cs2CO3 in methanol .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple ring structures and functional groups. The pyrazolo[1,5-a]pyrazine ring, the piperidine ring, and the pyridine ring are key structural elements .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The presence of multiple functional groups and ring structures can lead to a variety of possible reactions .

Scientific Research Applications

Fluorescent Probes for Biological Imaging

The compound’s structural similarity to pyrazolo[1,5-a]pyrimidines suggests potential use as fluorescent probes. These probes can be strategically important for studying intracellular processes due to their tunable photophysical properties. They can be designed to exhibit solid-state emission intensities, making them suitable for bioimaging applications .

Future Directions

The compound and its derivatives could be further studied for their potential biological activities and applications in medicinal chemistry. More research could also be done to understand its physical and chemical properties, and safety profile .

properties

IUPAC Name

4-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N5O/c19-18(20,21)15-2-1-3-16(24-15)27-12-13-5-9-25(10-6-13)17-14-4-7-23-26(14)11-8-22-17/h1-4,7-8,11,13H,5-6,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKISFURXODDIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C3=NC=CN4C3=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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